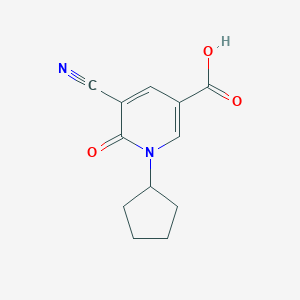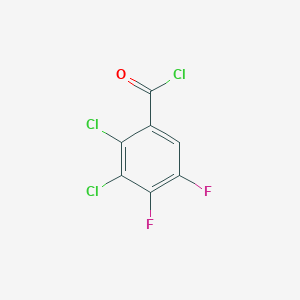
5-cyano-1-cyclopentyl-6-oxopyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-cyano-1-cyclopentyl-6-oxopyridine-3-carboxylic acid is a chemical compound belonging to the class of dihydropyridines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound includes a cyano group, a cyclopentyl ring, and a carboxylic acid group, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyano-1-cyclopentyl-6-oxopyridine-3-carboxylic acid typically involves the reaction of methyl esters of acylpyruvic acids with malononitrile and cyanoacetamide. The reaction proceeds under mild conditions, such as in ethanol at 40°C, in the presence of triethylamine. This method leads to the formation of the corresponding dihydropyridine carboxylic acids and their methyl esters in yields ranging from 52% to 75% .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5-cyano-1-cyclopentyl-6-oxopyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the cyano group.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Amino derivatives.
Substitution: Substituted dihydropyridine derivatives.
Aplicaciones Científicas De Investigación
5-cyano-1-cyclopentyl-6-oxopyridine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Explored for its potential as a regulator of cell apoptosis and as an inhibitor of specific enzymes and proteins.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism of action of 5-cyano-1-cyclopentyl-6-oxopyridine-3-carboxylic acid involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as protein kinase Pim-1 and farnesyl transferase, which are involved in cell proliferation and survival.
Apoptosis Regulation: It acts as a regulator of cell apoptosis, potentially through the inhibition of proteins like P-glycoprotein.
Antiviral and Antitumor Effects: The compound’s structure allows it to interact with viral proteins and tumor cells, leading to its antiviral and antitumor activities.
Comparación Con Compuestos Similares
Similar Compounds
Milrinone: A phosphodiesterase inhibitor with positive inotropic and vasodilating effects.
Olprinone: Another phosphodiesterase inhibitor used in the treatment of cardiovascular diseases.
Saterinon: Known for its vasodilating properties.
Uniqueness
5-cyano-1-cyclopentyl-6-oxopyridine-3-carboxylic acid is unique due to its specific structural features, such as the presence of a cyclopentyl ring and a cyano group, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications.
Propiedades
Fórmula molecular |
C12H12N2O3 |
|---|---|
Peso molecular |
232.23 g/mol |
Nombre IUPAC |
5-cyano-1-cyclopentyl-6-oxopyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H12N2O3/c13-6-8-5-9(12(16)17)7-14(11(8)15)10-3-1-2-4-10/h5,7,10H,1-4H2,(H,16,17) |
Clave InChI |
LCDNMRCEOLCCJD-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)N2C=C(C=C(C2=O)C#N)C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Diethyl [(1,1-dimethylethoxycarbonyl)methyl]-malonate](/img/structure/B8639231.png)
![[1-(4-Amino-phenyl)-1H-imidazol-4-yl]-methanol](/img/structure/B8639236.png)


![N'-[1,1-dichloropropan-2-ylidene]-4-methylbenzene-1-sulfonohydrazide](/img/structure/B8639251.png)






